molecular formula C19H25N3O3 B4233982 N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B4233982
M. Wt: 343.4 g/mol
InChI Key: BBZAKPVYCGXMMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide and related compounds typically involves multi-step reactions starting from phenyl/aryl/aralkyl/heterocyclic organic acids. These are converted into corresponding esters, hydrazides, and subsequently into oxadiazole derivatives through cyclization reactions. The synthesis may involve the use of reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) for the final steps (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using techniques like 1H-NMR, IR, and mass spectral data. These analyses confirm the presence of the oxadiazole ring and other structural features characteristic of the compound. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets (Taha et al., 2014).

Chemical Reactions and Properties

Oxadiazole derivatives, including N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, participate in various chemical reactions. These reactions are influenced by the oxadiazole core's ability to act as a nucleophile or electrophile, depending on the reaction conditions and the presence of substituents on the oxadiazole ring. The chemical properties are pivotal for the compound's biological activities and potential as a pharmacological agent.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are essential for the compound's formulation and application in different biological assays. X-ray crystallography may be used to elucidate the crystal structure, providing insights into the compound's stability and interactions (Kavitha et al., 2006).

Mechanism of Action

Without specific studies or data on this compound, it’s challenging to predict its mechanism of action. It could potentially interact with biological systems in a variety of ways depending on its structure and properties .

Safety and Hazards

Without specific toxicity data or safety studies on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with various biological systems. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-16-11-6-5-10-15(16)19-21-18(25-22-19)13-7-12-17(23)20-14-8-3-2-4-9-14/h5-6,10-11,14H,2-4,7-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZAKPVYCGXMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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